molecular formula C15H23NO3 B13544375 tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate

tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate

Cat. No.: B13544375
M. Wt: 265.35 g/mol
InChI Key: VPBDNMGNTFKECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, a phenyl group, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate typically involves the reaction of 1-amino-3-phenyl-2-propanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific reaction conditions depending on the desired substituent.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxy compound.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine: In medicine, carbamates are known for their use as pesticides and pharmaceuticals

Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxy group and the carbamate moiety play crucial roles in its activity. The compound may inhibit certain enzymes or interact with receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-ethylcarbamate
  • tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-propylcarbamate
  • tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-butylcarbamate

Comparison: Compared to its similar compounds, tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate is unique due to its specific substituents. The presence of the methyl group in the carbamate moiety may influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-3-phenylpropyl)-N-methylcarbamate

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3

InChI Key

VPBDNMGNTFKECQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.